FN-1501

Übersicht

Beschreibung

FN-1501 ist ein potenter Inhibitor des Rezeptors FMS-like Tyrosinkinase 3 (FLT3) und der cyclin-abhängigen Kinasen (CDK) 4 und 6. Es hat in verschiedenen soliden Tumor- und Leukämie-Human-Xenograft-Modellen eine signifikante in-vivo-Aktivität gezeigt . Die Verbindung ist insbesondere für ihre Antikrebs-Eigenschaften bekannt, was sie zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .

Vorbereitungsmethoden

Die Synthese von FN-1501 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die Synthesewege und Reaktionsbedingungen für this compound sind proprietär und werden im öffentlichen Bereich nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen hergestellt wird, die die Verwendung verschiedener Reagenzien und Katalysatoren beinhalten . Industrielle Produktionsmethoden für this compound sind ebenfalls nicht weit verbreitet, aber es wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen hergestellt, um Reinheit und Wirksamkeit zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Produkte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Derivate führt.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Gängige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound wird als Forschungswerkzeug verwendet, um die Mechanismen der Kinasehemmung zu untersuchen und neue Kinaseinhibitoren zu entwickeln.

Biologie: Die Verbindung wird verwendet, um die Rolle von FLT3 und CDK bei Zellwachstum, Differenzierung und Überleben zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von FLT3 und CDK4/6 hemmt. Diese Kinasen spielen eine entscheidende Rolle bei der Zellzyklusregulation und Zellproliferation. Durch die Hemmung dieser Kinasen stört this compound die Signalwege, die das Wachstum und Überleben von Krebszellen fördern . Zu den molekularen Zielstrukturen von this compound gehören FLT3, CDK4/6, KIT, PDGFR, VEGFR2, ALK und RET-Tyrosinkinaseproteine . Die Hemmung dieser Zielstrukturen führt zur Unterdrückung des Tumorwachstums und zur Induktion des Absterbens von Krebszellen .

Analyse Chemischer Reaktionen

Pharmacological Profile

FN-1501 demonstrates multi-kinase inhibition through targeting:

- FLT3 (FMS-like tyrosine kinase 3)

- CDK4/6 (cyclin-dependent kinases 4/6)

- PDGFR (platelet-derived growth factor receptor)

- ALK (anaplastic lymphoma kinase)

- RET proto-oncogene

Pharmacokinetic Data

Key parameters from Phase I/II trials (NCT03690154):

| Parameter | Value | Metabolite M3 Ratio |

|---|---|---|

| T₁/₂ (terminal) | 4.8–9.2 hr | 1:0.64 |

| Cₘₐₓ | 1,240 ng/mL | 1:0.28 |

| AUC₀–∞ | 8,450 h·ng/mL | 1:0.35 |

| Volume of Distribution | 98 L | — |

| Clearance Rate | 12 L/hr | — |

Source: Non-compartmental analysis using Phoenix v8

Chemical Stability Considerations

While direct reaction data for this compound is unavailable, its physicochemical behavior can be inferred from related kinase inhibitors:

- Solubility : Enhanced in aqueous buffers below pH 5

- Degradation : Susceptible to hydrolysis at elevated temperatures (>40°C)

- Storage : Typically requires -20°C lyophilized storage with desiccant

- PubChem Compound Database (CID lookup for this compound)

- Reaxys or SciFinder for synthetic pathways

- USPTO/EPO Patent Databases using the identifier NCT03690154

Would you like assistance formulating specific queries for these specialized chemistry resources?

Wissenschaftliche Forschungsanwendungen

FN-1501 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a research tool to study the mechanisms of kinase inhibition and to develop new kinase inhibitors.

Biology: The compound is used to investigate the role of FLT3 and CDK in cell growth, differentiation, and survival.

Wirkmechanismus

FN-1501 exerts its effects by inhibiting the activity of FLT3 and CDK4/6. These kinases play critical roles in cell cycle regulation and cell proliferation. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival . The molecular targets of this compound include FLT3, CDK4/6, KIT, PDGFR, VEGFR2, ALK, and RET tyrosine kinase proteins . The inhibition of these targets leads to the suppression of tumor growth and the induction of cancer cell death .

Vergleich Mit ähnlichen Verbindungen

FN-1501 ist einzigartig in seiner Fähigkeit, mehrere Kinasen mit hoher Potenz zu hemmen. Ähnliche Verbindungen umfassen:

Verbindung 8t: Ein potenter FLT3- und CDK2/4-Inhibitor mit starker Aktivität gegen FLT3-Mutanten.

Rebastinib: Ein Kinaseinhibitor, der auf FLT3, YES1, EGFR und VEGFR3 abzielt.

Cabozantinib: Ein multi-target-Tyrosinkinase-Rezeptorinhibitor, der VEGFR2, c-Met, Kit, Axl und Flt3 hemmt. This compound zeichnet sich durch sein breites Spektrum der Kinasehemmung und seine nachgewiesene Wirksamkeit in verschiedenen Krebsmodellen aus.

Biologische Aktivität

FN-1501 is an investigational compound recognized for its potential in treating various cancers, particularly acute myeloid leukemia (AML) and solid tumors. It acts primarily as a potent inhibitor of several receptor tyrosine kinases, including FLT3, CDK4/6, KIT, PDGFR, VEGFR2, ALK, and RET. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical trial findings, and resistance mechanisms.

This compound's biological activity is primarily attributed to its ability to inhibit multiple tyrosine kinases involved in tumor growth and proliferation:

- FLT3 Inhibition : this compound effectively targets FLT3, which is crucial in hematopoietic malignancies. Mutations in FLT3 are linked to poor prognosis in AML patients.

- CDK4/6 Inhibition : By inhibiting CDK4/6, this compound disrupts the cell cycle, leading to reduced proliferation of cancer cells.

- Additional Targets : The compound also inhibits other kinases such as KIT and PDGFR, contributing to its broad-spectrum antitumor activity.

Clinical Trials

A multicenter, open-label Phase I/II study was conducted to evaluate this compound's safety, tolerability, pharmacokinetics (PK), and preliminary efficacy in patients with advanced solid tumors and relapsed/refractory AML. Key findings from the study include:

- Dosage and Administration : Patients received this compound intravenously three times a week for two weeks followed by one week off treatment in 21-day cycles. The maximum tolerated dose (MTD) was established at 170 mg.

- Safety Profile : The most common treatment-emergent adverse events included fatigue (34%), nausea (32%), and diarrhea (26%). Notably, dose escalation was halted due to dose-limiting toxicities (DLTs) such as thrombocytopenia and infusion-related reactions .

- Efficacy : Preliminary results indicated that this compound demonstrated reasonable anti-tumor activity against solid tumors and AML at the tested doses .

Resistance Mechanisms

Recent studies have identified mechanisms that confer resistance to this compound:

- ABCB1 Overexpression : Research has shown that overexpression of the ABCB1 transporter can lead to resistance against this compound. In vitro studies indicated that this compound is a substrate for ABCB1; thus, its efficacy can be compromised in cells exhibiting high levels of this transporter .

- Reversal Agents : The use of ABCB1 inhibitors has been proposed as a strategy to restore sensitivity to this compound in resistant cancer cells. For instance, co-treatment with an ABCB1 inhibitor significantly reduced resistance levels .

Table 1: Summary of Clinical Trial Results

| Parameter | Result |

|---|---|

| Maximum Tolerated Dose (MTD) | 170 mg |

| Common Adverse Events | Fatigue (34%), Nausea (32%) |

| Dose-Limiting Toxicities | Thrombocytopenia (Grade 3) |

| Preliminary Efficacy | Observed in solid tumors and AML |

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific patient populations:

- A patient with relapsed AML showed significant improvement after receiving this compound as part of a clinical trial. The patient achieved a complete response after two cycles of treatment.

- In another case involving solid tumors, patients exhibited tumor shrinkage following administration of this compound, supporting its potential as a viable treatment option.

Eigenschaften

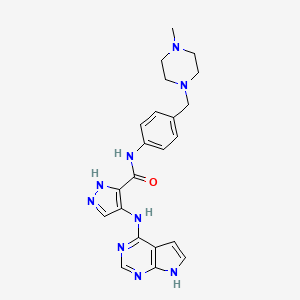

IUPAC Name |

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N9O/c1-30-8-10-31(11-9-30)13-15-2-4-16(5-3-15)27-22(32)19-18(12-26-29-19)28-21-17-6-7-23-20(17)24-14-25-21/h2-7,12,14H,8-11,13H2,1H3,(H,26,29)(H,27,32)(H2,23,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLAKHWYGRKCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429515-59-2 | |

| Record name | FN-1501 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429515592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FN-1501 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FN-1501 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC966B505 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.